molecular formula C13H12O4 B12859400 5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester CAS No. 67498-41-3

5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester

Cat. No.: B12859400
CAS No.: 67498-41-3
M. Wt: 232.23 g/mol
InChI Key: NNGRXHBOOLAXCB-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester is an organic compound with a complex structure that includes a furan ring, a phenyl group, and a carboxylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted furanone with a methyl ester derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-oxo-5-phenyl-2,5-dihydrofuran-3-carboxylic acid methyl ester is unique due to its specific structural features, such as the combination of a furan ring with a phenyl group and a carboxylic acid ester

Properties

CAS No.

67498-41-3

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 5-methyl-2-oxo-5-phenylfuran-3-carboxylate

InChI

InChI=1S/C13H12O4/c1-13(9-6-4-3-5-7-9)8-10(11(14)16-2)12(15)17-13/h3-8H,1-2H3

InChI Key

NNGRXHBOOLAXCB-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)O1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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